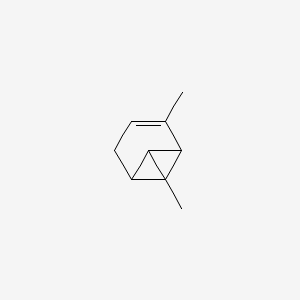
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is a complex organic compound with the molecular formula C9H12. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The presence of two methyl groups at the 1 and 3 positions further distinguishes this compound. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps may include cyclization reactions to form the tricyclic structure and methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- involves its interaction with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of methyl groups can affect its hydrophobicity and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
Tricyclo(4.1.0.02,7)hept-3-ene: Lacks the methyl groups, making it less hydrophobic.
Bicyclo(4.1.0)heptane: Has a simpler bicyclic structure.
Tricyclo(4.1.0.02,7)heptane: Similar tricyclic structure but different functional groups.
Uniqueness
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is unique due to its specific tricyclic structure with two methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
66036-92-8 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
1,3-dimethyltricyclo[4.1.0.02,7]hept-3-ene |
InChI |
InChI=1S/C9H12/c1-5-3-4-6-8-7(5)9(6,8)2/h3,6-8H,4H2,1-2H3 |
InChI 键 |
DGNRZXTWHUOJMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2C3C1C23C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


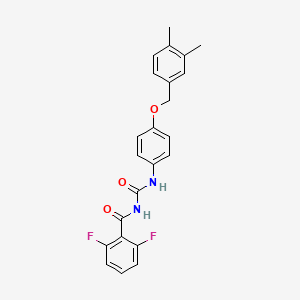

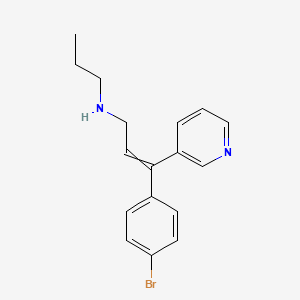

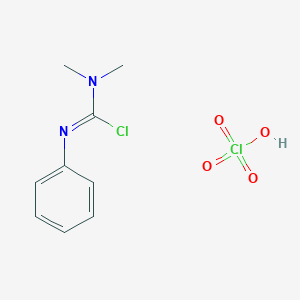
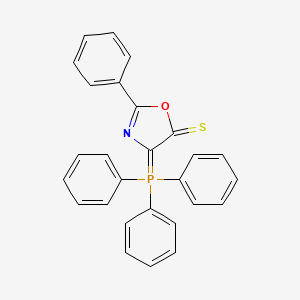
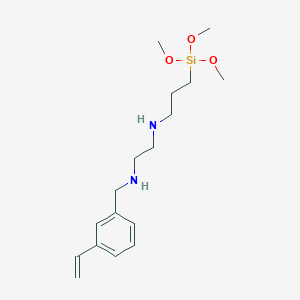
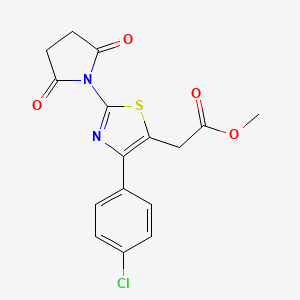
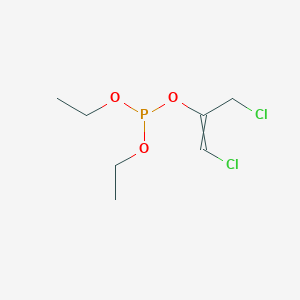
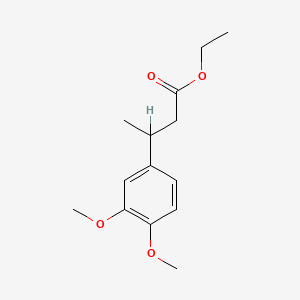
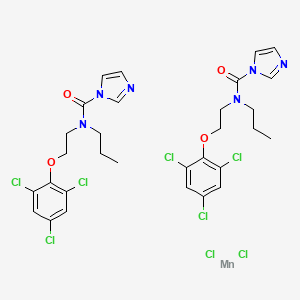
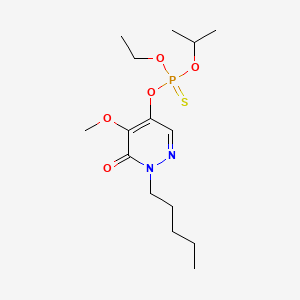
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)

